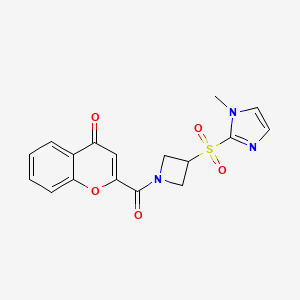
2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. The research involved the creation of various derivatives through reactions involving cyanoacetamide and other chemicals to produce compounds with potential antimicrobial properties. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of pathogens (Darwish et al., 2014).
Organocatalysis Applications
Another research avenue explored the use of an imidazole-based zwitterionic-salt as an efficient organocatalyst for the regioselective opening of aziridine rings by various nucleophiles. This catalytic process was found to be highly regioselective, yielding products through benzylic attack and applicable to gram-scale synthesis (Ghosal et al., 2016).
Antibacterial, Antifungal, and Cytotoxic Properties
Research into 4-({[2, 4-dioxo-2H-chromen-3 (4H)-ylidene]methyl}amino)sulfonamides, obtained through the condensation reaction of 4-hydroxycoumarin with various sulfonamides, revealed significant antibacterial and antifungal activities. This study underscores the potential of these compounds for therapeutic applications, with some showing potent cytotoxic activity against Artemia salina (Chohan et al., 2006).
Improved Synthesis of Sulfonyl Azides
A publication detailed an improved synthesis method for sulfonyl azides in ionic liquids, highlighting the synthetic importance of organic azides. Sulfonyl azides serve as highly reactive reagents in various chemical reactions, including radical azidation, diazo transfer, and the formation of triazoles or imidazoles. This research presents a more efficient and convenient method for preparing sulfonyl azides, contributing to the broader field of synthetic organic chemistry (Widyan, 2021).
特性
IUPAC Name |
2-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-7-6-18-17(19)26(23,24)11-9-20(10-11)16(22)15-8-13(21)12-4-2-3-5-14(12)25-15/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZYTQFJRXIOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
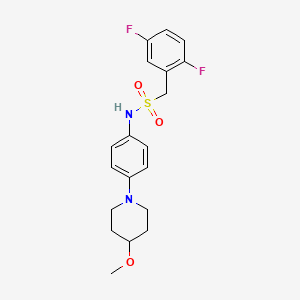

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
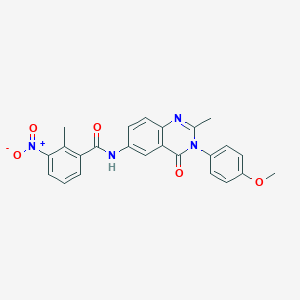
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2371637.png)
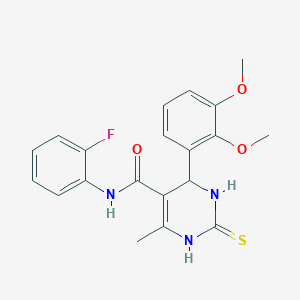
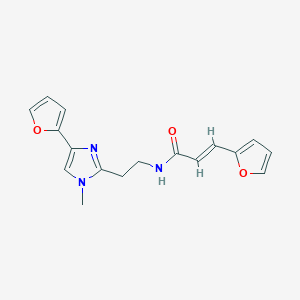
![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)
![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
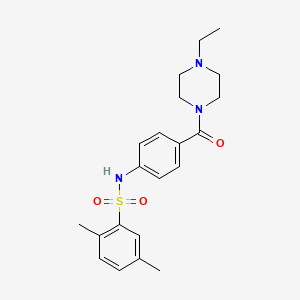
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
